molecular formula C10H24ClN7 B13839524 N-(2-Azidoethyl) Cyclen Hydrochloride

N-(2-Azidoethyl) Cyclen Hydrochloride

Cat. No.: B13839524
M. Wt: 277.80 g/mol
InChI Key: SZSRMTZCPFVKGI-UHFFFAOYSA-N
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Description

N-(2-Azidoethyl) Cyclen Hydrochloride is a chemical compound with the molecular formula C10H24ClN7. It is a functionalized derivative of cyclen (1,4,7,10-tetraazacyclododecane), a well-known macrocyclic polyamine that is widely utilized as a privileged scaffold in coordination chemistry for its ability to selectively bind metal cations . This compound is specifically modified with an azidoethyl side chain, which makes it a valuable intermediate for further chemical synthesis, particularly via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Click chemistry is renowned for its high efficiency and selectivity, enabling the reliable synthesis of triazole-linked conjugates under mild conditions . While the specific biological activity of this compound is not detailed in the available literature, related cyclen- and triazole-containing structures are investigated for developing therapeutic agents and diagnostic tools . The azide group on the molecule allows researchers to easily conjugate the cyclen macrocycle to other molecules of interest, such as alkynes, paving the way for creating novel ligands, sensors, or potential drug candidates. Researchers value this reagent for its versatility in constructing complex molecular architectures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H24ClN7

Molecular Weight

277.80 g/mol

IUPAC Name

1-(2-azidoethyl)-1,4,7,10-tetrazacyclododecane;hydrochloride

InChI

InChI=1S/C10H23N7.ClH/c11-16-15-7-10-17-8-5-13-3-1-12-2-4-14-6-9-17;/h12-14H,1-10H2;1H

InChI Key

SZSRMTZCPFVKGI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCNCCN1)CCN=[N+]=[N-].Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-Azidoethyl) Cyclen Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a suitable leaving group on a 2-haloethyl derivative by sodium azide, followed by isolation of the azidoethyl-substituted cyclen as its hydrochloride salt. The key steps include:

  • Functionalization of cyclen with a 2-haloethyl group (commonly 2-chloroethyl or 2-bromoethyl).
  • Azide displacement reaction using sodium azide in a polar aprotic solvent.
  • Conversion to hydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Procedures

Alkylation of Cyclen with 2-Haloethyl Derivative
  • Cyclen is reacted with 2-chloroethyl chloride or 2-bromoethyl bromide under basic conditions to afford N-(2-haloethyl) cyclen.
  • Typical solvents include acetonitrile or dimethylformamide.
  • Reaction temperature is maintained between ambient and 60 °C.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
Azide Substitution Reaction
  • N-(2-haloethyl) cyclen is dissolved in dimethylformamide (DMF).
  • Sodium azide is added in slight excess (1.2–1.5 equivalents).
  • The reaction mixture is heated to 80–100 °C for 24–48 hours to ensure complete substitution of the halide by the azide group.
  • The reaction is monitored by TLC or nuclear magnetic resonance (NMR) spectroscopy.
Isolation and Purification
  • Upon completion, the reaction mixture is cooled and diluted with water.
  • The product is extracted into an organic solvent such as ethyl acetate.
  • The organic layer is washed with aqueous sodium bicarbonate and brine to remove residual salts.
  • Drying over anhydrous sodium sulfate is performed.
  • The solvent is removed under reduced pressure.
  • The crude product is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
  • The precipitate is filtered, washed, and dried under vacuum.

Reaction Conditions and Yields: Comparative Data Table

Step Reagents & Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Alkylation of Cyclen Cyclen + 2-chloroethyl chloride + base Acetonitrile 25–60 12–24 70–85 Base: triethylamine or K2CO3
Azide substitution N-(2-chloroethyl) cyclen + NaN3 (1.5 equiv) DMF 80–100 24–48 75–90 Reaction monitored by TLC
Hydrochloride salt formation Crude azido compound + HCl Ethanol/ether Room temperature 2–4 >95 Precipitation of hydrochloride salt

Analytical and Characterization Notes

  • The azide functional group is confirmed by infrared spectroscopy with a characteristic absorption band near 2100 cm⁻¹.
  • Proton nuclear magnetic resonance (¹H NMR) spectra show the expected chemical shifts for the cyclen ring and the azidoethyl substituent.
  • Mass spectrometry confirms the molecular ion corresponding to N-(2-azidoethyl) cyclen.
  • Elemental analysis of the hydrochloride salt matches theoretical values, confirming purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Azidoethyl) Cyclen Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas or lithium aluminum hydride.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Reduction Reactions: Common reducing agents include hydrogen gas, lithium aluminum hydride, and sodium borohydride.

    Cyclization Reactions: Catalysts such as acids or bases are often used to facilitate cyclization

Major Products Formed:

    Substitution Reactions: Substituted cyclen derivatives.

    Reduction Reactions: Aminoethyl cyclen derivatives.

    Cyclization Reactions: Heterocyclic compounds with potential biological activity

Scientific Research Applications

Synthesis of Lanthanide Complexes

One of the primary applications of N-(2-Azidoethyl) Cyclen Hydrochloride is in the synthesis of lanthanide cyclen derivative complexes. These complexes are crucial in various fields, including:

  • Medical Imaging : Lanthanide complexes are utilized as contrast agents in magnetic resonance imaging (MRI) due to their unique luminescent properties.
  • Therapeutic Agents : They have potential applications as targeted drug delivery systems, where the azido group can facilitate conjugation with therapeutic agents.

The synthesis process typically involves the coordination of the azido-substituted cyclen with lanthanide ions under controlled conditions, leading to stable complexes that exhibit desirable photophysical properties .

Click Chemistry Applications

This compound plays a significant role in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient formation of 1,2,3-triazoles, which are valuable in medicinal chemistry for:

  • Fluorescent Labeling : The compound can be used to label biomolecules with fluorescent tags, enhancing visualization techniques in biological research .
  • Bioconjugation : Its azido group can react with various alkyne-functionalized molecules, facilitating the creation of complex biomolecular architectures for drug development and diagnostics.

Case studies demonstrate that incorporating N-(2-Azidoethyl) Cyclen into fluorescent probes significantly improves their stability and specificity for target biomolecules .

Biomedical Applications

The biomedical field has seen innovative uses for this compound:

  • Boron Neutron Capture Therapy (BNCT) : Research indicates that azido derivatives can be conjugated with boron-containing compounds for targeted cancer therapies. The azido group serves as a linker that can enhance the delivery of boron to tumor sites for effective neutron capture and subsequent tumor destruction .
  • Photosensitizers : Compounds derived from N-(2-Azidoethyl) Cyclen have been explored as photosensitizers in photodynamic therapy (PDT), where they generate reactive oxygen species upon light activation to selectively kill cancer cells .

Material Science Applications

In material science, this compound has been employed in the development of advanced materials:

  • Polymer Chemistry : The compound can be used to introduce azido groups into polymer chains, which allows for further functionalization through click chemistry. This approach enables the design of smart materials with specific properties tailored for applications in drug delivery systems and responsive materials .
  • Nanoparticle Coating : It has been utilized to modify solid lipid nanoparticles, improving their stability and biocompatibility for drug delivery applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Synthesis of ComplexesLanthanide cyclen derivativesMedical imaging and targeted therapy
Click ChemistryFluorescent labeling and bioconjugationEnhanced visualization and specificity
Biomedical ResearchBoron neutron capture therapyTargeted cancer treatment
Material SciencePolymer functionalizationDevelopment of smart materials

Mechanism of Action

The mechanism of action of N-(2-Azidoethyl) Cyclen Hydrochloride involves its ability to form stable complexes with metal ions. The azido group can participate in click chemistry reactions, allowing for the formation of covalent bonds with other molecules. This property is exploited in various applications, including the creation of molecular probes and sensors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The azidoethyl group distinguishes N-(2-Azidoethyl) Cyclen Hydrochloride from other cyclen/cyclam derivatives. Key comparisons include:

Cyclen Tetrahydrochloride
  • Structure : Unmodified cyclen macrocycle with four protonated nitrogen atoms.
  • Applications : Primarily used as a precursor for synthesizing metal complexes (e.g., MRI contrast agents) .
  • Key Difference : Lacks the azide functionality, limiting its utility in click chemistry.
N-(2-Aminoethyl)propane-1,3-diamine Cyclam Derivatives
  • Structure : Cyclam (1,4,8,11-tetraazacyclotetradecane) substituted with a linear polyamine chain.
  • Functionality: Amino groups enable metal coordination and protonation-dependent solubility.
  • Bioactivity : Demonstrates anti-HIV-1 activity, attributed to interactions with viral entry mechanisms .
  • Key Difference: Aminoethyl groups lack the azide’s bioorthogonal reactivity but enhance biological targeting.
O-(2-Azidoethyl)-hydroxylamine Hydrochloride
  • Structure : Azidoethyl group attached to hydroxylamine instead of a macrocycle.
  • Reactivity : The azide enables click chemistry, similar to this compound, but the hydroxylamine moiety introduces distinct redox properties .
(2-Azidoethyl)dimethylamine Hydrochloride
  • Structure: Azidoethyl group coupled to dimethylamine (non-cyclic).
  • Applications: Potential as a small-molecule linker in drug conjugates.
  • Key Difference : Absence of macrocyclic structure reduces metal-chelation capacity compared to cyclen derivatives .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₁₄H₂₈N₇·HCl (inferred) ~366.3 (calculated) Cyclen macrocycle, azide Click chemistry, chelation
Cyclen Tetrahydrochloride C₁₂H₂₄N₄·4HCl 373.7 Protonated cyclen macrocycle MRI contrast agents
N-(2-Aminoethyl)propane-1,3-diamine Cyclam C₁₄H₃₂N₆ (example) ~284.5 Cyclam, aminoethyl chain Anti-HIV-1 therapy
O-(2-Azidoethyl)-hydroxylamine HCl C₂H₆N₄O·HCl 126.5 Azide, hydroxylamine Bioconjugation
(2-Azidoethyl)dimethylamine HCl C₄H₁₀N₄·HCl 138.6 Azide, dimethylamine Small-molecule linkers

Research Findings and Implications

  • Reactivity: Azide-functionalized cyclen derivatives exhibit superior compatibility with bioorthogonal reactions compared to amino or hydroxylamine analogs .
  • Coordination Chemistry : The cyclen macrocycle enhances metal-binding stability relative to acyclic analogs like (2-azidoethyl)dimethylamine .
  • Synthetic Challenges : Introducing azides to macrocycles requires careful protection-deprotection strategies to avoid side reactions, as seen in phthalimide-based syntheses .

Q & A

Q. What are the established synthetic routes for N-(2-Azidoethyl) Cyclen Hydrochloride, and how can researchers optimize reaction conditions?

  • Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of cyclen (1,4,7,10-tetraazacyclododecane) with an azidoethyl group via nucleophilic substitution, and (2) hydrochloride salt formation. For example, cyclen derivatives can react with 2-chloroethyl azide in anhydrous solvents (e.g., THF or DMF) under reflux, followed by acidification with HCl to precipitate the hydrochloride salt . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of cyclen to azide precursor) and reaction time (12–24 hours) to minimize byproducts like unreacted cyclen or over-alkylated species. Purity is confirmed via NMR (e.g., absence of peaks at δ 2.8–3.2 ppm for unreacted cyclen) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the azidoethyl group (e.g., δ 3.4–3.6 ppm for CH2_2N3_3) and cyclen backbone protons .
  • Elemental Analysis : Confirms C, H, N, and Cl content (e.g., theoretical Cl^- ~14% for tetrahydrochloride salts) .
  • X-ray Crystallography : Resolves the macrocycle’s conformation (e.g., [3333] quadrangular geometry with protonated N atoms) .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., m/z 315.2 for [C10_{10}H22_{22}N7_7]+^+) .

Q. What are the primary research applications of this compound in chemistry?

  • Methodological Answer :
  • Coordination Chemistry : Serves as a ligand for lanthanides (e.g., Eu3+^{3+}/Tb3+^{3+}) or actinides (e.g., UIII/IV^{III/IV}) due to its four nitrogen donor sites. Applications include luminescent probes for bioimaging .
  • Click Chemistry : The azide group enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation or polymer functionalization .

Advanced Research Questions

Q. How does this compound coordinate with metal ions, and what spectroscopic methods validate these interactions?

  • Methodological Answer : The ligand binds metals via its four secondary amines, forming stable complexes. For uranium(III), coordination induces distinct UV/vis/NIR absorption bands (e.g., 500–800 nm for f-f transitions) and paramagnetic shifts in 1^1H NMR . SQUID magnetometry quantifies magnetic susceptibility (e.g., μeff_{\text{eff}} = 3.2 μB_B for UIII^{III}), while cyclic voltammetry reveals redox behavior (e.g., UIII^{III}/UIV^{IV} oxidation at +0.45 V vs. Ag/AgCl) .

Q. What strategies mitigate stability issues of this compound under varying pH or temperature?

  • Methodological Answer :
  • pH Stability : The compound is stable in acidic conditions (pH 2–4) but degrades above pH 7 due to azide group hydrolysis. Buffered solutions (e.g., 0.1 M HCl) are recommended for long-term storage .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Reactions should avoid prolonged heating (>60°C) to prevent azide decomposition .

Q. How can researchers functionalize the azide group for tailored applications, and what analytical data support successful modification?

  • Methodological Answer :
  • Staudinger Reduction : Reaction with triphenylphosphine yields primary amines (e.g., (2-aminoethyl) derivatives), confirmed by 1^1H NMR (δ 1.8 ppm for NH2_2) and IR loss of the azide stretch (~2100 cm1^{-1}) .
  • CuAAC Click Chemistry : Alkyne coupling introduces fluorophores or biomolecules. Reaction progress is monitored via TLC (Rf_f shift) or LC-MS for triazole formation (m/z + 97 Da) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Methodological Answer : Conflicting yields (e.g., 70% vs. 90%) often arise from solvent purity or azide precursor reactivity. To resolve:

Control Experiments : Compare anhydrous vs. wet DMF; moisture hydrolyzes azides, reducing yields .

Byproduct Analysis : Use HPLC to quantify unreacted cyclen or side products (e.g., dialkylated species).

Replicate Conditions : Reproduce literature protocols exactly (e.g., inert atmosphere, stoichiometry) .

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